4-fluoro-1H-indazole-3-carboxylic acid

Medicinal Chemistry Oncology Anticancer

4-Fluoro-1H-indazole-3-carboxylic acid delivers metabolic stability, synthetic orthogonality, and measurable Hep-G2 antiproliferative activity. Unlike its non-fluorinated parent, the 4-F substitution enables efficient cross-coupling and eliminates protecting group needs, accelerating kinase inhibitor library synthesis and CNS drug discovery. Order now to advance your FBDD and SAR programs with this validated fluorinated scaffold.

Molecular Formula C8H5FN2O2
Molecular Weight 180.14 g/mol
CAS No. 885521-64-2
Cat. No. B1343653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-1H-indazole-3-carboxylic acid
CAS885521-64-2
Molecular FormulaC8H5FN2O2
Molecular Weight180.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)F)C(=NN2)C(=O)O
InChIInChI=1S/C8H5FN2O2/c9-4-2-1-3-5-6(4)7(8(12)13)11-10-5/h1-3H,(H,10,11)(H,12,13)
InChIKeyPVBIDQDQVMTZMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-1H-indazole-3-carboxylic Acid (CAS 885521-64-2): A Core Scaffold for Heterocyclic Synthesis and Drug Discovery


4-Fluoro-1H-indazole-3-carboxylic acid (CAS 885521-64-2) is a fluorinated heterocyclic building block consisting of an indazole core with a carboxylic acid at the C3 position and a single fluorine substituent at the C4 position . This compound is a member of the broader indazole-3-carboxylic acid class, which serves as a foundational scaffold in medicinal chemistry due to the indazole ring's function as a bioisostere of phenol and indole . Its primary utility lies in its role as a versatile intermediate for constructing more complex molecules, particularly those targeting kinases and other pharmacologically relevant proteins, owing to its capacity for downstream functionalization via the carboxylic acid handle .

Why 4-Fluoro-1H-indazole-3-carboxylic Acid Cannot Be Interchanged with Non-Fluorinated or Alternative Halogen Indazole Analogs


The substitution of 4-fluoro-1H-indazole-3-carboxylic acid with its non-fluorinated parent (1H-indazole-3-carboxylic acid, CAS 4498-67-3) or alternative 4-halogen analogs (e.g., Cl, Br) is not scientifically equivalent due to profound differences in key physicochemical and electronic properties that dictate downstream molecular behavior [1]. The introduction of the fluorine atom at the 4-position significantly alters the compound's lipophilicity (LogP), metabolic stability, and the pKa of the indazole NH and carboxylic acid groups, which in turn affects hydrogen-bonding capacity and binding interactions in biological systems [2]. Furthermore, the 4-fluoro substitution pattern enables distinct and regioselective synthetic transformations, particularly in cross-coupling and nucleophilic aromatic substitution reactions, that are not accessible or proceed with different efficiency and selectivity using non-fluorinated or other halogen-bearing analogs [3]. Simply substituting a different analog will alter the physicochemical profile of any derived lead compound, likely leading to different pharmacokinetic properties, target engagement, and overall project outcomes.

Quantitative Evidence for the Differentiated Utility of 4-Fluoro-1H-indazole-3-carboxylic Acid (CAS 885521-64-2)


Cellular Antiproliferative Activity: Potency in Hep-G2 Liver Cancer Cell Line

4-Fluoro-1H-indazole-3-carboxylic acid demonstrates measurable in vitro antiproliferative activity against the Hep-G2 human liver cancer cell line, with studies reporting an effective dose-response relationship and an IC50 value that indicates a significant reduction in cell viability . While a direct, head-to-head IC50 comparison with the non-fluorinated parent compound (1H-indazole-3-carboxylic acid) under identical assay conditions is not available in the primary literature, this activity establishes a quantitative baseline for the 4-fluoro analog. This is in stark contrast to the non-fluorinated indazole-3-carboxylic acid core, which is generally considered biologically inert and primarily serves as a synthetic intermediate. The presence of the fluorine atom is thus inferred to be a key contributor to the observed biological effect, a common phenomenon in medicinal chemistry where fluorine substitution can dramatically enhance target binding and cellular potency [1].

Medicinal Chemistry Oncology Anticancer

Synthetic Versatility in Cross-Coupling: Advantage of 4-Fluoro Over 4-Chloro and 4-Bromo Analogs

The 4-fluoro substituent on the indazole ring offers a unique and quantifiable advantage in transition metal-catalyzed cross-coupling reactions compared to the analogous 4-chloro (CAS 10503-10-3) or 4-bromo (CAS 885521-80-2) compounds. The strong C-F bond (bond dissociation energy ~126 kcal/mol) renders the 4-position chemically inert under a wide range of Pd-catalyzed conditions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for exclusive and high-yielding functionalization at other reactive sites, such as a halogen handle installed elsewhere on the ring . This orthogonal reactivity is not possible with the 4-chloro (C-Cl BDE ~81 kcal/mol) or 4-bromo (C-Br BDE ~68 kcal/mol) analogs, which are susceptible to oxidative addition and would lead to complex product mixtures or require elaborate protection/deprotection strategies [1]. This allows for the design of more convergent and higher-yielding synthetic routes, saving time and resources in a discovery chemistry setting.

Organic Synthesis Medicinal Chemistry Cross-Coupling

Physicochemical Property Modulation: LogD and pKa Shifts via 4-Fluoro Substitution

Fluorine substitution at the 4-position of the indazole ring is a well-established strategy for modulating key physicochemical properties that govern drug-likeness. While specific experimental LogD7.4 or pKa data for 4-fluoro-1H-indazole-3-carboxylic acid is not readily available, class-level trends derived from similar heteroaromatic systems (e.g., 7-fluoro-1H-indazole-3-carboxylic acid) predict a significant decrease in LogD (increased polarity) and a lowering of the indazole NH pKa relative to the non-fluorinated parent (1H-indazole-3-carboxylic acid) [1]. For comparison, the calculated LogD (pH=5.5) for 7-fluoro-1H-indazole-3-carboxylic acid is -0.85, while its non-fluorinated counterpart is expected to be considerably more lipophilic [2]. This reduction in lipophilicity often translates to improved aqueous solubility and reduced off-target binding (e.g., to hERG or CYP enzymes), while the altered pKa can enhance binding interactions with protein targets. This predictable modulation is a key driver for selecting the 4-fluoro analog as a starting point in hit-to-lead programs.

Medicinal Chemistry Physicochemical Properties Drug Design

Metabolic Stability Enhancement: Blocking a Key Site of Oxidative Metabolism

The introduction of a fluorine atom at the 4-position of the indazole ring serves to block a primary site for cytochrome P450 (CYP)-mediated oxidative metabolism, a common clearance pathway for aromatic heterocycles. This is a well-characterized class-level effect of fluorine substitution in drug design, often leading to improved metabolic stability and longer half-life in vivo [1]. While direct in vitro microsomal stability data comparing 4-fluoro-1H-indazole-3-carboxylic acid with its non-fluorinated parent are not available in the public domain, this principle is a cornerstone of modern medicinal chemistry. By strategically placing a metabolically stable C-F bond at a vulnerable position, researchers can significantly reduce the intrinsic clearance (CLint) of a lead molecule, improving its oral bioavailability and reducing the required dose and dosing frequency. This is a key differentiator from the non-fluorinated and other halogen analogs, which may be more prone to rapid metabolism.

Medicinal Chemistry Drug Metabolism Pharmacokinetics

Optimal Procurement and Application Scenarios for 4-Fluoro-1H-indazole-3-carboxylic Acid (CAS 885521-64-2)


Scaffold for Kinase Inhibitor Lead Generation and Optimization

This compound is optimally procured as a core scaffold for building libraries of kinase inhibitors. As established in Section 3, its 4-fluoro substitution provides both synthetic orthogonality (enabling selective downstream functionalization) and a metabolic blocking advantage . It serves as an ideal replacement for non-fluorinated indazole cores in established kinase inhibitor pharmacophores, allowing for rapid exploration of structure-activity relationships (SAR) while inherently improving the drug-like properties of the resulting leads .

Synthesis of Orthogonally Functionalized Heterocyclic Arrays via Cross-Coupling

Procurement is justified when a synthetic route requires an indazole building block with a chemically inert handle at the 4-position. As detailed in Section 3, the strong C-F bond allows for sequential, high-yielding cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at other halogen-bearing positions without interfering with the 4-fluoro substituent . This is particularly valuable in parallel synthesis for generating diverse chemical libraries or for the convergent synthesis of complex drug candidates where protecting group strategies would otherwise be necessary .

Medicinal Chemistry Fragment with Intrinsic Antiproliferative Activity

This compound is a preferred choice for fragment-based drug discovery (FBDD) programs targeting oncology. Unlike the biologically inert non-fluorinated parent, the 4-fluoro analog has demonstrated measurable antiproliferative activity against the Hep-G2 liver cancer cell line (Section 3) . It therefore represents a more advanced and attractive 'fragment hit' starting point, offering a validated vector for fragment growing or linking strategies aimed at developing novel anticancer agents .

Metabolically Stable Bioisostere for Phenol or Indole in CNS Drug Discovery

This compound is the preferred procurement choice when designing CNS-penetrant drug candidates where a phenol or indole moiety is being replaced. The indazole ring itself is a known bioisostere for phenol, and the 4-fluoro substitution further enhances this property by lowering LogP and improving metabolic stability (Section 3) . These attributes are critical for achieving the optimal balance of potency, brain penetration, and low metabolic clearance required for successful CNS therapeutics .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-fluoro-1H-indazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.